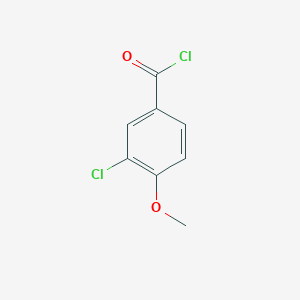

3-Chloro-4-methoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGQBDURBPRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-methoxybenzoyl chloride physical properties

This is an in-depth technical guide on 3-Chloro-4-methoxybenzoyl chloride , designed for researchers and drug development professionals.

CAS No: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol [1]

Executive Summary

This compound is a critical acylating agent employed in the synthesis of pharmacologically active small molecules. Structurally, it functions as an electrophilic "warhead," enabling the introduction of the 3-chloro-4-methoxybenzoyl moiety into nucleophilic substrates (amines, alcohols, thiols). This specific substitution pattern—combining the steric and electronic influence of the meta-chloro group with the electron-donating para-methoxy group—is frequently utilized to modulate lipophilicity and metabolic stability in drug candidates, particularly in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis

The compound is an acyl chloride derivative of benzoic acid. The presence of the chlorine atom at the 3-position and the methoxy group at the 4-position creates a unique electronic environment.

-

Electronic Effect: The p-methoxy group is a strong resonance donor, which would typically deactivate the carbonyl carbon toward nucleophilic attack relative to benzoyl chloride. However, the m-chloro group (electron-withdrawing via induction) partially counteracts this, maintaining sufficient electrophilicity for efficient coupling reactions.

-

Steric Effect: The m-chloro substituent introduces steric bulk that can restrict rotation in the final drug molecule, potentially locking the conformation for better receptor binding.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 36590-49-5 |

| SMILES | COc1ccc(cc1Cl)C(Cl)=O |

| InChI Key | MXMOTZIXVICDSD-UHFFFAOYSA-N (Analog) |

| Structural Class | Aroyl Chloride / Acid Chloride |

Physical Properties Profile

Precise experimental values for this specific isomer are often proprietary or extrapolated from its acid precursor. The following data synthesizes available experimental ranges and calculated physicochemical parameters.

| Parameter | Value / Description | Source/Note |

| Appearance | White to pale yellow crystalline solid or semi-solid | Analog comparison (3-Fluoro analog MP: 68-71°C) |

| Melting Point | Predicted: 30–50 °C | Low-melting solid; often supercools to a liquid. |

| Boiling Point | Predicted: ~260–270 °C (at 760 mmHg) | Decomposes/Hydrolyzes before boiling at atm pressure. |

| Density | ~1.35 g/cm³ | Estimated based on halogenated benzoyl chlorides. |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols. |

| Flash Point | >110 °C | Closed Cup (Predicted) |

Note on Stability: As an acid chloride, this compound is thermodynamically unstable in the presence of moisture. It rapidly hydrolyzes to 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6) and hydrochloric acid (HCl).

Synthesis & Experimental Protocols

The most reliable route to high-purity this compound is the chlorination of its corresponding carboxylic acid.

Protocol: Synthesis from 3-Chloro-4-methoxybenzoic Acid

Objective: Convert the stable acid precursor into the reactive acyl chloride.

Reagents:

-

3-Chloro-4-methoxybenzoic acid (1.0 eq) [CAS: 37908-96-6, MP: 215-219°C]

-

Thionyl Chloride (SOCl₂) (1.5–2.0 eq)

-

Dimethylformamide (DMF) (Catalytic, 1-2 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)

Workflow:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture.

-

Addition: Charge the flask with 3-Chloro-4-methoxybenzoic acid. Add Thionyl Chloride slowly.[2] Add catalytic DMF. Caution: Gas evolution (SO₂ and HCl) will begin immediately.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.

-

Workup: Cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).

-

Purification: The residue is typically used directly in the next step (crude quantitative yield). For high purity, vacuum distillation can be performed, though the high boiling point requires high vacuum (<1 mmHg).

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the acyl chloride and its subsequent divergent reactivity, a standard workflow in medicinal chemistry.

Caption: Synthesis of this compound and its primary reaction pathways in organic synthesis.[3]

Handling, Stability & Safety (E-E-A-T)

Expert Insight: The primary failure mode when using this reagent is hydrolysis due to poor moisture control . Even trace water in solvents (e.g., "wet" DCM) will quench the acid chloride back to the acid, which is unreactive in nucleophilic substitution conditions, leading to low yields.

Self-Validating Handling Protocol

-

Solvent Check: Always use anhydrous solvents (DCM, THF) stored over molecular sieves.

-

Glassware: Oven-dry all glassware (>120°C) for at least 2 hours before use.

-

Quench Test: Before adding valuable nucleophiles, take a small aliquot of the acid chloride solution and add it to methanol. Analyze by TLC or LCMS. You should see the methyl ester exclusively. If you see the acid, your reagent has degraded.

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water.

-

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat. Handle strictly inside a fume hood due to HCl/SO₂ off-gassing.

References

-

ChemicalBook. this compound (CAS 36590-49-5) Properties and Suppliers.Link

-

Thermo Fisher Scientific. 3-Chloro-4-methoxybenzoic acid (Precursor) Safety and Properties.Link

-

PubChem. 3-Fluoro-4-methoxybenzoyl chloride (Structural Analog Data).Link

-

Organic Syntheses. General Procedure for Acid Chloride Formation using Thionyl Chloride. Coll. Vol. 4, p. 715. Link

Sources

3-Chloro-4-methoxybenzoyl chloride chemical structure and formula

CAS No: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol [1]

Executive Summary

3-Chloro-4-methoxybenzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmacophores requiring the 3-chloro-4-methoxy substitution pattern. This motif is highly valued in medicinal chemistry for its dual ability to modulate metabolic stability (via the chlorine atom) and lipophilicity (via the methoxy group).

As an acid chloride, it serves as a high-energy acylating agent, reacting rapidly with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters. Its primary utility lies in the development of estrogen receptor

Molecular Architecture & Properties

The molecule features a benzoyl chloride core substituted with a chlorine atom at the meta position and a methoxy group at the para position relative to the carbonyl carbon.

Electronic & Steric Profile

-

Electrophilicity: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine leaving group and the electron-withdrawing 3-chloro substituent on the ring.

-

Resonance Effects: The 4-methoxy group is an electron-donating group (EDG) by resonance, which slightly attenuates the electrophilicity compared to 3,4-dichlorobenzoyl chloride, but the compound remains highly reactive.

-

Lipophilicity: The 3-Cl/4-OMe combination optimizes ligand-protein interactions, often exploiting the "sigma-hole" of the chlorine for halogen bonding and the methoxy group for hydrogen bond acceptance.

Physicochemical Data Table

| Property | Value | Note |

| Physical State | Low-melting solid or semi-solid | Often appears as a crystalline mass or viscous liquid upon slight warming. |

| Boiling Point | ~125–130 °C (at 2–10 mmHg) | Estimated based on anisoyl chloride analogs. Decomposes at atm pressure. |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/protic solvents. |

| Density | ~1.3–1.4 g/cm³ | Predicted based on halogenated benzoyl chlorides. |

Production & Synthesis Protocol

Objective: Synthesis of this compound from 3-chloro-4-methoxybenzoic acid.

Reaction Logic

The transformation utilizes Thionyl Chloride (SOCl₂) as the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is critical; it forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride, significantly accelerating the reaction and preventing the formation of anhydride byproducts.

Workflow Diagram (DOT)

Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride.

Detailed Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

-

Charging: Add 10.0 g (approx. 50 mmol) of 3-chloro-4-methoxybenzoic acid and 50 mL of anhydrous toluene (or DCM).

-

Activation: Add 2–3 drops of anhydrous DMF.

-

Addition: Slowly add 5.5 mL (75 mmol, 1.5 eq) of Thionyl Chloride via syringe. Caution: Gas evolution (SO₂, HCl) will occur.

-

Reaction: Heat the mixture to reflux (or 40°C if using DCM) for 3 hours. The suspension should become a clear solution as the acid is consumed.

-

Validation: Aliquot 50 µL, quench with methanol, and analyze by TLC or GC-MS (look for the methyl ester derivative).

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess thionyl chloride.

-

Purification: Chase with fresh toluene (2x 20 mL) and re-evaporate to remove trace HCl. The residue is the technical grade acid chloride, suitable for immediate use.

Reactivity Profile & Mechanism

The core utility of this compound is Nucleophilic Acyl Substitution . Unlike alkyl halides (SN2), this reaction proceeds via a tetrahedral intermediate.

Mechanism: Addition-Elimination

-

Nucleophilic Attack: The nucleophile (e.g., an amine

) attacks the carbonyl carbon, pushing electrons to the oxygen. -

Tetrahedral Intermediate: A short-lived anionic species forms.

-

Elimination: The carbonyl double bond reforms, expelling the chloride ion (

) as the best leaving group. -

Deprotonation: The resulting protonated amide loses a proton to a base (e.g., TEA, Pyridine) to form the neutral product.

Reactivity Pathway Diagram (DOT)

Figure 2: Divergent reactivity pathways based on nucleophile choice.

Pharmaceutical Applications

The 3-chloro-4-methoxy moiety is not merely a structural filler; it is a "privileged substructure" in medicinal chemistry.

Estrogen Receptor (ER ) Ligands

Researchers utilize this acid chloride to synthesize diphenolic azoles . The 3-chloro group provides steric bulk that forces the ligand into a conformation favorable for the ER

-

Mechanism:[2] Acylation of amino-azoles followed by cyclization.

Anti-Tubercular Agents

Used in the synthesis of N-acetyltransferase inhibitors . The electron-withdrawing nature of the chlorobenzoyl group modulates the reactivity of the inhibitor, enhancing its affinity for the mycobacterial enzyme.

Kinase Inhibitor Scaffolds

The compound serves as a precursor for "stilbene and dihydrostilbene derivatives" which are explored as anti-cancer agents. The acid chloride facilitates the rapid generation of amide libraries to probe Structure-Activity Relationships (SAR).

Safety, Handling & Analytics

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.[4]

-

Lachrymator: Induces tearing.[3] Handle ONLY in a fume hood.

Analytical Validation

To verify the integrity of the acid chloride before use:

| Method | Expected Signal | Interpretation |

| FT-IR | ~1770–1785 cm⁻¹ | Sharp, intense Carbonyl (C=O) stretch. Significantly higher frequency than the acid (~1680 cm⁻¹). |

| GC-MS | Derivatize w/ MeOH | Injecting directly may degrade column. Quench with MeOH to observe the Methyl Ester (M+ = 200/202 for Cl isotopes). |

| 1H NMR | ~3.9 ppm (s, 3H) | Methoxy group singlet. Aromatic protons will shift downfield relative to the acid precursor. |

References

-

ChemicalBook. (2024). This compound Product Properties and Synthesis. Retrieved from

-

Santa Cruz Biotechnology. (2024).[1] this compound (CAS 36590-49-5) Data Sheet.[1] Retrieved from

-

Taylor & Francis Online. (2021). Nucleophilic acyl substitution in the synthesis of thiadiazole derivatives. Journal of Coordination Chemistry. Retrieved from

-

Royal Society of Chemistry. (2024). Parallels between the chloro and methoxy groups for potency optimization.[5] Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Acid Chlorides. Retrieved from

Sources

- 1. This compound | CAS 36590-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methoxybenzoyl chloride from 3-chloro-4-methoxybenzoic acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 3-chloro-4-methoxybenzoyl chloride, a key intermediate in the production of various pharmaceutical compounds.[1] The primary and most efficient method for this conversion involves the use of thionyl chloride (SOCl₂). This document will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-tested experimental protocol, and address critical safety and handling considerations.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a range of pharmaceutically active molecules. Its applications include the preparation of potent estrogen β-receptor ligands for treating inflammatory conditions and the synthesis of N-acetyltransferase inhibitors, which have shown promise as anti-tubercular agents.[1] The reliable and high-yield synthesis of this acyl chloride is therefore a critical step in the drug discovery and development pipeline.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them versatile intermediates for a variety of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation.

The Chlorination Reaction: A Mechanistic Perspective

The most common and effective method for converting 3-chloro-4-methoxybenzoic acid to its corresponding acyl chloride is through treatment with thionyl chloride (SOCl₂).[2][3] This reaction is favored due to the formation of gaseous byproducts, which drives the reaction to completion.[3]

The mechanism of this reaction proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a highly reactive intermediate.

-

Chloride Ion Attack: A chloride ion, generated in the previous step, attacks the carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The intermediate collapses, leading to the formation of the desired this compound, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]

The evolution of these gaseous byproducts makes this reaction essentially irreversible and contributes to the high yields typically observed.[3]

Reaction Mechanism Overview

Caption: Mechanism of Acyl Chloride Formation.

Comparative Analysis of Chlorinating Agents

While thionyl chloride is the most frequently used reagent for this transformation, other chlorinating agents can also be employed. A comparison of these agents is presented below:

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | High reactivity, gaseous byproducts drive reaction, relatively inexpensive.[3] | Corrosive, toxic, moisture-sensitive.[4][5][6][7] |

| Oxalyl Chloride ((COCl)₂) | Can be used under milder conditions, byproducts are gaseous. | More expensive than thionyl chloride, highly toxic. |

| Phosphorus Pentachloride (PCl₅) | Effective for a wide range of carboxylic acids. | Solid, can be difficult to handle, produces solid byproducts (POCl₃) that can complicate purification.[2] |

| Phosphorus Trichloride (PCl₃) ** | Another option for this conversion. | Produces phosphorous acid as a byproduct, which can be difficult to remove. |

For the synthesis of this compound, thionyl chloride remains the reagent of choice due to its efficiency and the straightforward nature of the reaction workup.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment:

-

3-chloro-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus for vacuum distillation

-

Fume hood

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Attach a drying tube to the top of the condenser to prevent atmospheric moisture from entering the reaction.

-

Charging the Flask: To the round-bottom flask, add 3-chloro-4-methoxybenzoic acid. While the reaction can be run neat, an anhydrous solvent like toluene or dichloromethane can be used to facilitate stirring.

-

Addition of Thionyl Chloride: Slowly and carefully add an excess of thionyl chloride to the flask. A molar excess of 2-3 equivalents is typically sufficient. The addition should be done at room temperature with stirring.

-

Reaction: Gently heat the reaction mixture to reflux. The reflux temperature will depend on whether a solvent is used. For a similar reaction, refluxing for approximately 2.5 hours is a good starting point.[8] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: Once the reaction is complete, the excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.[9]

-

Purification: The crude this compound can then be purified by vacuum distillation.[8][9] The boiling point for the similar compound 3-chloro-4-methylbenzoyl chloride is reported as 70°-74°C at 0.25 mm Hg, which can serve as a reference point.[8]

Safety and Handling: A Critical Imperative

Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.

Thionyl Chloride (SOCl₂):

-

Toxicity and Corrosivity: Thionyl chloride is highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[4][5] All manipulations must be performed in a well-ventilated fume hood.[5][6][7]

-

Reactivity with Water: It reacts violently with water, releasing toxic gases (HCl and SO₂).[7] Therefore, all glassware must be scrupulously dried, and the reaction should be protected from atmospheric moisture.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5]

This compound:

-

Corrosivity: As an acyl chloride, it is corrosive and will cause severe skin burns and eye damage.

-

Moisture Sensitivity: It will react with moisture to produce the starting carboxylic acid and HCl. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.

Conclusion

The synthesis of this compound from 3-chloro-4-methoxybenzoic acid using thionyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in pharmaceutical development and organic synthesis.

References

- Merck. (2026, January 10).

- Sigma-Aldrich. (2024, September 7).

- TCI Chemicals. (2025, January 16).

- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.

- SAFETY D

-

PrepChem.com. Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

- Patent 0854128. (1998, July 22).

- Google Patents. (Year not available). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

Organic Syntheses Procedure. o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.

- Benchchem. The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis.

- Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

- Google Patents. (Year not available). US4318866A - Chlorination of 4-methoxybenzoyl chloride.

- Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

- Taylor & Francis. Thionyl chloride – Knowledge and References.

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.

Sources

- 1. This compound | 36590-49-5 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. actylislab.com [actylislab.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Spectroscopic Characterization and Handling of 3-Chloro-4-methoxybenzoyl Chloride

The following technical guide provides an in-depth characterization of 3-Chloro-4-methoxybenzoyl chloride. It is structured to serve as a reference for synthesis validation and spectroscopic analysis in drug discovery workflows.

Executive Summary

This compound is a critical electrophilic building block used extensively in the synthesis of heterocycles (e.g., benzimidazoles, quinazolines) and as an acylating agent in medicinal chemistry. Its reactivity, driven by the acid chloride moiety, makes it prone to rapid hydrolysis, necessitating precise handling and robust analytical methods to distinguish the active reagent from its hydrolyzed precursor, 3-chloro-4-methoxybenzoic acid.

This guide outlines the theoretical and experimental spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 36590-49-5 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Physical State | Low-melting solid or semi-solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Appearance | Off-white to pale yellow crystalline mass or oil |

Synthesis & Preparation Protocol

Commercial samples of acid chlorides often degrade during storage. Fresh preparation from the corresponding carboxylic acid is the industry standard for ensuring high yields in subsequent coupling reactions.

Reaction Scheme

The conversion utilizes Thionyl Chloride (

Workflow Diagram

Figure 1: Standard synthesis workflow for converting benzoic acid derivatives to acid chlorides.

Detailed Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a

drying tube or -

Charging: Add 10.0 mmol of 3-chloro-4-methoxybenzoic acid (CAS 37908-96-6).

-

Reagent Addition: Add 5-10 mL of Thionyl Chloride (

). Add 1-2 drops of anhydrous DMF (Dimethylformamide) as a catalyst.-

Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

-

Reaction: Heat to reflux (approx. 75°C) for 2–3 hours. Monitor for the cessation of HCl gas evolution.

-

Isolation: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator). To ensure complete removal, add dry toluene (2 x 10 mL) and re-evaporate (azeotropic removal). -

Storage: The resulting oil/solid is moisture-sensitive. Store under inert gas at 4°C.

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm conversion. The shift in the carbonyl stretch is diagnostic.

| Functional Group | Wavenumber ( | Assignment & Diagnostic Value |

| C=O Stretch (Acid Chloride) | 1770 – 1785 | Primary ID. Significantly higher than the precursor acid (1680–1700 |

| C-H Stretch (Aromatic) | 3000 – 3100 | Weak intensity. |

| C-H Stretch (Methoxy) | 2840 – 2950 | Methyl group stretches. |

| C=C Aromatic | 1580 – 1600 | Benzene ring skeletal vibrations. |

| C-O Stretch (Ether) | 1260 – 1280 | Aryl-alkyl ether stretch (strong). |

Quality Control Check: If a broad peak appears at 2500–3300

B. Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 | 8.05 – 8.15 | Doublet (d) | Most Deshielded. Ortho to the electron-withdrawing COCl group and ortho to the Cl atom. | |

| H-6 | 7.90 – 8.00 | dd | Ortho to COCl, but meta to the Cl atom. Slightly less deshielded than H-2. | |

| H-5 | 6.95 – 7.05 | Doublet (d) | Shielded. Ortho to the electron-donating Methoxy (OMe) group. | |

| -OCH₃ | 3.95 – 4.00 | Singlet (s) | - | Characteristic methoxy singlet. |

Critical Distinction: The precursor acid protons will appear slightly upfield (0.1–0.2 ppm difference) compared to the acid chloride. The disappearance of the broad carboxylic acid proton (>11 ppm) confirms the reaction.

C. Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI (after derivatization). Note: Acid chlorides are often derivatized with methanol to form the methyl ester for LC-MS analysis to avoid uncontrolled hydrolysis in the mobile phase.

Direct EI-MS Fragmentation Pattern:

-

Molecular Ion (

): Peaks at m/z 204 and 206 .-

Isotope Pattern: The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct isotope pattern. However, the acyl chloride Cl is often lost easily.

-

Ring Cl only: 3:1 ratio for

.

-

-

Base Peak (

): m/z 169/171 . Formation of the acylium ion -

Secondary Fragment (

): m/z 141/143 . Loss of the carbonyl group leaving the chloro-methoxy-phenyl cation.

Fragmentation Pathway Diagram

Quality Control & Impurity Profile

The primary impurity is 3-chloro-4-methoxybenzoic acid (Hydrolysis product).

-

Detection:

-

TLC: Run in Hexane:Ethyl Acetate (7:3). The acid chloride will streak or hydrolyze on the plate. To visualize properly, quench a small aliquot with methanol to form the methyl ester, which runs distinct from the acid.

-

Visual: The acid chloride should be a clear oil or crystalline solid. Turbidity or white powder formation usually indicates hydrolysis to the acid.

-

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water.

-

Engineering Controls: Handle only in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Analogous Structure Reference). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Benzoyl chloride, 4-methoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Acyl Chloride Synthesis Mechanism).

Sources

Solubility & Solvent Compatibility Guide: 3-Chloro-4-methoxybenzoyl chloride

Executive Summary

3-Chloro-4-methoxybenzoyl chloride (CAS: 36590-49-5) is a highly reactive acyl chloride intermediate used primarily in the synthesis of pharmaceutical heterocycles and estrogen receptor ligands.[1] Unlike standard solids that dissolve via inert solvation, this compound exhibits reactive dissolution in nucleophilic solvents.

Successful handling requires a strict distinction between inert solvents (which dissolve the compound without altering its structure) and reactive solvents (which consume the compound via nucleophilic acyl substitution). This guide provides a validated solvent matrix, physicochemical properties, and handling protocols to ensure experimental integrity.

Physicochemical Profile

Understanding the physical state is critical for accurate dosing and solvent selection. Literature reports confirm that this compound exists as a yellow oil at room temperature, rather than a crystalline solid, necessitating liquid handling techniques.

| Property | Value | Notes |

| CAS Number | 36590-49-5 | Distinct from the acid precursor (CAS 37908-96-6) |

| Molecular Formula | C₈H₆Cl₂O₂ | |

| Molecular Weight | 205.04 g/mol | |

| Physical State | Yellow Oil | May solidify at low temperatures (<10°C) |

| Density | ~1.288 g/cm³ | Denser than most organic solvents |

| Boiling Point | >200°C (Predicted) | Typically distilled under high vacuum |

| Reactivity | High | Hydrolyzes rapidly in moist air/water |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic capability to dissolve the target versus their kinetic tendency to react with it.

Category A: Recommended Inert Solvents

Use these for storage, transfer, and standard coupling reactions (e.g., Friedel-Crafts, Amidation).

| Solvent | Solubility Rating | Operational Notes |

| Dichloromethane (DCM) | Excellent | Preferred solvent. High solubility due to polarity match. Easily removed (BP 40°C). |

| Tetrahydrofuran (THF) | Excellent | Must be anhydrous . Stabilizers (BHT) are generally acceptable, but peroxides must be absent. |

| Toluene | Good | Excellent for reflux reactions. Lower polarity may require larger volumes than DCM. |

| Diethyl Ether | Good | Good solubility but high volatility. Ensure it is dried over Na/Benzophenone or sieves. |

| 1,2-Dichloroethane | Excellent | Higher boiling alternative to DCM for elevated temperature reactions. |

Category B: Incompatible / Reactive Solvents

Strictly avoid these unless the specific intention is to derivatize the acid chloride.

| Solvent | Interaction Type | Resulting Byproduct |

| Water | Hydrolysis | 3-Chloro-4-methoxybenzoic acid + HCl gas |

| Methanol / Ethanol | Alcoholysis | Methyl/Ethyl ester derivatives + HCl |

| Acetone | Aldol-like / Enolization | Can react with HCl byproduct to form colored impurities. |

| DMSO | Pummerer-type | DMSO is an oxidant and nucleophile; can cause violent decomposition of acid chlorides. |

| DMF (Bulk) | Vilsmeier-type | Pure DMF can react to form iminium salts. Use only in catalytic amounts (1-2 drops). |

Category C: Special Case Solvents

| Solvent | Status | Context |

| Acetonitrile | Conditional | Soluble, but requires strict drying. Often used when coupling with sulfonyl chlorides or in flow chemistry to prevent salt precipitation. |

| Ethyl Acetate | Caution | Generally inert, but commercial grades often contain ethanol/water traces. Must be distilled/dried before use. |

Mechanistic Visualization: Reactive Dissolution

The following diagram illustrates why protic solvents result in sample loss. The electrophilic carbonyl carbon is susceptible to attack by any solvent possessing a lone pair and a proton (H+).

Caption: Pathway of reactive consumption in protic solvents. The chloride leaving group facilitates rapid conversion to esters or acids.

Experimental Protocol: Safe Dissolution & Handling

Objective: Prepare a 0.5 M solution of this compound in DCM for a coupling reaction without hydrolysis.

Reagents & Equipment

-

Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

-

Container: Oven-dried glassware (flask or vial) purged with Nitrogen/Argon.

-

Syringe: Glass or chemically resistant plastic (polypropylene).

Step-by-Step Methodology

-

Environment Control: Perform all operations in a fume hood. If possible, weigh the "yellow oil" source material inside a glovebox or use a tared syringe technique to minimize atmospheric moisture exposure.

-

Vessel Preparation: Flame-dry a round-bottom flask and seal with a rubber septum. Insert a nitrogen balloon to maintain positive pressure.

-

Solvent Addition: Inject the required volume of anhydrous DCM through the septum.

-

Sample Introduction:

-

If weighing: Quickly transfer the oil into the flask and reseal immediately.

-

If syringing (Preferred): Draw the specific volume of acid chloride (using density ~1.29 g/mL) and inject it directly into the solvent.

-

-

Verification: The solution should be clear and colorless to pale yellow. Cloudiness indicates hydrolysis (formation of insoluble benzoic acid or HCl fog).

Decision Tree: Solvent Selection Guide

Use this logic flow to select the correct solvent for your specific application.

Caption: Logic flow for selecting the appropriate solvent based on the intended experimental outcome.

References

-

ChemicalBook. (2024). This compound Product Properties & Suppliers. Retrieved from

-

Universität Regensburg. (2016).[2] Photoinduced Decarboxylation of N-Acyloxyphthalimides (Dissertation). Describes synthesis and physical state (yellow oil) of this compound. Retrieved from

-

BenchChem. (2025). Synthesis and Reaction Protocols for Methoxybenzoyl Chlorides. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Discusses solvent incompatibility (DMF/DMSO) with reactive acid chlorides. Retrieved from

Sources

3-Chloro-4-methoxybenzoyl chloride safety data sheet (SDS) and handling precautions

CAS: 36590-49-5 | Class: Acyl Chlorides | Context: Drug Development Intermediate

Executive Summary & Chemical Context

3-Chloro-4-methoxybenzoyl chloride is a specialized electrophilic intermediate primarily used in the synthesis of diphenolic azoles (estrogen receptor ligands) and N-acetyltransferase inhibitors for antitubercular research.[1] As an acyl chloride, it functions as a "activated" form of carboxylic acid, facilitating the attachment of the 3-chloro-4-methoxybenzoyl pharmacophore to amines or alcohols.

Critical Safety Directive: This compound is water-reactive and corrosive . Its primary hazard lies not just in direct tissue contact but in its rapid hydrolysis upon exposure to atmospheric moisture, generating hydrochloric acid (HCl) mist. Handling requires strict exclusion of moisture and rigorous engineering controls.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| CAS Number | 36590-49-5 | Unique Identifier |

| Molecular Formula | C₈H₆Cl₂O₂ | |

| Molecular Weight | 205.04 g/mol | |

| Physical State | Low-Melting Solid or Liquid | Often supercools to a liquid; handle as a liquid. |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols. |

| Boiling Point | ~125–130 °C (Estimated @ reduced pressure) | High boiling point; vacuum distillation recommended. |

| Appearance | Colorless to pale yellow fuming liquid/solid | Darkens upon decomposition. |

Hazard Assessment & Mechanism of Toxicity[10]

The Acylation Threat

Unlike simple acids, this compound is a potent acylating agent . Upon contact with biological tissue (skin, eyes, mucous membranes), it does not merely burn via acidity; it covalently modifies proteins by acylating amino and hydroxyl groups. This causes immediate, irreversible tissue damage (necrosis).

The Hydrolysis Hazard (The "Hidden" Threat)

The most insidious hazard is the generation of anhydrous Hydrogen Chloride (HCl) gas. This occurs instantly upon contact with water or humid air.

DOT Diagram 1: Hydrolysis & Decomposition Pathway

Caption: Mechanism of hydrolysis. Note that for every mole of benzoyl chloride reacted, one mole of corrosive HCl gas is released.

Strategic Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All operations must be performed inside a certified chemical fume hood.

-

Atmosphere: Use a Schlenk line or nitrogen/argon balloon for transfers. The compound will degrade and fume if left open to air.

-

Vessels: Glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Rationale |

| Gloves (Splash) | Double Nitrile (0.11 mm min) | Standard nitrile provides short-term splash protection. Change immediately upon contamination.[2] |

| Gloves (Immersion) | Silver Shield / Laminate | For spill cleanup or prolonged handling. Acyl chlorides can permeate thin nitrile. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of corrosive vapors/mists. |

| Respiratory | Full-face Respirator (ABEK Filter) | Only required if working outside a fume hood (e.g., spill cleanup). |

Storage Strategy

-

Temperature: Store at 2–8°C (Refrigerator).

-

Seal: Parafilm is insufficient. Use Teflon-lined caps and consider storing the bottle inside a secondary container with desiccant (e.g., Drierite) to prevent hydrolysis over time.

-

Incompatibility: Segregate from amines, alcohols, oxidizers, and especially water/bases.

Emergency Response Protocol

Spill Management Logic

CRITICAL ERROR ALERT: Do NOT spray water on a spill. This will create a rapidly expanding cloud of HCl gas and heat, potentially shattering glass containers or spreading the contamination.

DOT Diagram 2: Spill Response Decision Matrix

Caption: Decision matrix for spills. Priority is containment without triggering hydrolysis.

First Aid Measures

-

Skin Contact: Immediate irrigation is vital.[3] Flush with water for 15+ minutes . If available, use Diphoterine® (amphoteric chelating agent) which is superior to water for acid chlorides.

-

Eye Contact: Hold eyelids apart and flush continuously.[4] Time is tissue; seconds delay = permanent damage.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen may be required (medical professionals only).

Deactivation & Waste Disposal

Never dispose of the pure acid chloride directly into waste drums; it may pressurize the drum via hydrolysis.

Quenching Protocol (Small Scale):

-

Dilute: Dissolve the residue in a non-reactive solvent (e.g., Dichloromethane or Toluene).

-

Quench: Slowly add an alcohol (e.g., Methanol or Ethanol) while stirring in an ice bath. This converts the violent acid chloride into a stable ester (Methyl 3-chloro-4-methoxybenzoate) + HCl.

-

Neutralize: Once the exotherm subsides, slowly add aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the HCl.

-

Dispose: Discard the resulting mixture into the Halogenated Organic Waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Analogous Hazard Data). Retrieved from [Link]

-

University of Illinois Division of Research Safety. Chemical Spill Response: Acid Chlorides. Retrieved from [Link]

Sources

Potential applications of 3-Chloro-4-methoxybenzoyl chloride in organic synthesis

Topic: Potential Applications of 3-Chloro-4-methoxybenzoyl Chloride in Organic Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 36590-49-5 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound serves as a high-value electrophilic building block. Unlike generic benzoyl chlorides, this scaffold offers a specific "push-pull" electronic profile: the electron-donating methoxy group at the para position stabilizes the aromatic system, while the meta chlorine atom introduces lipophilicity and metabolic resistance without imposing excessive steric bulk.

This whitepaper analyzes the utility of this reagent in synthesizing bioactive benzamides, particularly in the fields of antiplasmodial therapeutics (Malaria) and kinase inhibitors (Oncology). We also provide a validated experimental protocol for high-yield amide coupling, ensuring reproducibility in your laboratory.

Chemical Reactivity & Mechanistic Insight[1][2]

The utility of this compound stems from its acyl chloride functionality, which acts as a "hard" electrophile. However, its reactivity is modulated by the ring substituents:

-

4-Methoxy Group (+M Effect): Increases electron density in the ring, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes the reagent more selective, reducing the rate of side reactions (e.g., hydrolysis) relative to acylation.

-

3-Chloro Group (-I Effect): Provides a lipophilic handle (logP modulation) and blocks metabolic oxidation at the meta position, a common clearance pathway for benzamides.

Reactivity Map

The following diagram outlines the primary synthetic divergences available from this scaffold.

Figure 1: Divergent synthetic pathways for this compound.

Key Therapeutic Applications

A. Antiplasmodial Agents (Malaria)

Recent research has identified 3-aminofurazan benzamides as potent inhibitors of Plasmodium falciparum. The 3-chloro-4-methoxy substitution pattern is critical for bioactivity.

-

Mechanism: The benzamide moiety binds to the parasite's target protein (likely interfering with nucleotide biosynthesis or signaling), where the 3-Cl substituent fits into a hydrophobic pocket, enhancing binding affinity.

-

Data: In a study of furazan derivatives, the analog derived from this compound exhibited an IC₅₀ of 0.014 µM against the PfNF54 strain, outperforming many other substituted benzamides [1].

B. Src Kinase Inhibitors (Leukemia)

In oncology, this scaffold is used to synthesize N-benzylarylacetamides targeting Src kinases.

-

SAR Insight: The "scaffold hopping" strategy applied to the drug KX2-391 revealed that the 3-chloro-4-methoxy substitution on the benzamide ring significantly improved potency against MV4-11 (Leukemia) cell lines compared to the unsubstituted analog.

-

Potency: The 3-Cl analog demonstrated a 10-fold increase in potency, likely due to halogen bonding or improved shape complementarity within the ATP-binding site [2].

C. Chemical Biology (Fluorescent Probes)

Beyond drugs, this acid chloride is a precursor for Carbofluorescein dyes (e.g., CarboVoltageFluor).

-

Role: It serves as the starting material for the upper aryl ring of the xanthene core. The chlorine atom allows for subsequent palladium-catalyzed cross-coupling (Heck or Suzuki) to install "molecular wires" for voltage sensing [3].

Validated Experimental Protocol

Synthesis of N-Substituted-3-chloro-4-methoxybenzamide

This protocol is optimized to minimize hydrolysis and maximize yield (typically >90%).

Reagents:

-

This compound (1.0 equiv)[1]

-

Target Amine (e.g., Aniline derivative) (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Triethylamine (1.5 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve This compound (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

-

Note: Dropwise addition prevents localized overheating and bis-acylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup:

-

Quench with saturated NaHCO₃ (aq) to neutralize HCl salts.

-

Extract with DCM (2 x 10 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography if necessary.

Synthetic Workflow Diagram

Figure 2: Step-by-step protocol for amide coupling.

Handling & Stability Data

| Parameter | Specification | Practical Note |

| Physical State | White to off-white solid/powder | Low melting point; may semi-solidify in warm labs. |

| Moisture Sensitivity | High | Hydrolyzes to 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6). Store under inert gas. |

| Storage | 2-8°C, Desiccated | If solid turns to sticky paste, check purity (hydrolysis releases HCl). |

| Incompatibility | Strong oxidizers, Water, Alcohols | Reacts violently with protic solvents without base. |

References

-

Antiplasmodial Activity: Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.[2] Source:Molecules / PMC Link:[Link]

-

Kinase Inhibition (Oncology): Title: SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases. Source:Frontiers in Oncology Link:[Link]

-

Fluorescent Probes: Title: Lessons in Organic Fluorescent Probe Discovery. Source:Cell Chemical Biology / PMC Link:[Link]

- Title: Fused pyrazole urea analogs as glucosylceramide synthase inhibitors (Patent WO2023101895A1).

Sources

Methodological & Application

Synthesis of amides using 3-Chloro-4-methoxybenzoyl chloride and primary amines

[1]

Abstract

This guide provides a validated protocol for the synthesis of benzamides via the nucleophilic acyl substitution of 3-Chloro-4-methoxybenzoyl chloride with primary amines. Unlike generic coupling guides, this document addresses the specific electronic and steric nuances of the 3-chloro-4-methoxy motif—a scaffold critical in the development of Glucosylceramide Synthase (GCS) inhibitors and Seoul-Fluor fluorescent probes. The protocol emphasizes "self-validating" purification steps to ensure high purity without immediate reliance on chromatography.

Introduction & Medicinal Significance

The 3-chloro-4-methoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry. The specific substitution pattern—an electron-donating methoxy group para to the carbonyl, flanked by a lipophilic chlorine atom—modulates both the metabolic stability and the binding affinity of the resulting amides.

Key Applications:

-

Glucosylceramide Synthase Inhibitors: This scaffold is utilized in the synthesis of fused pyrazole urea analogs, which inhibit GCS, a key enzyme in glycosphingolipid biosynthesis implicated in lysosomal storage diseases [1].

-

Fluorescent Probes: The acid chloride serves as a building block for Seoul-Fluor analogues, a class of tunable fluorescent probes used in biological imaging [2].

-

Photoredox Substrates: Derivatives synthesized from this chloride are used to study decarboxylation rearrangements, highlighting its utility in developing novel synthetic methodologies [3].

Reaction Mechanism

The reaction proceeds via a classical Nucleophilic Acyl Substitution (Schotten-Baumann type conditions). The presence of the electron-withdrawing chlorine atom at the meta position (relative to the carbonyl) slightly increases the electrophilicity of the carbonyl carbon compared to 4-methoxybenzoyl chloride, facilitating faster attack by the amine nucleophile.

Mechanism Visualization

The following diagram illustrates the formation of the tetrahedral intermediate and the subsequent elimination of the chloride leaving group.

Caption: Mechanistic pathway of nucleophilic acyl substitution involving this compound.

Experimental Design Strategy

To ensure reproducibility and high yield, the experimental conditions are chosen based on specific causal factors:

| Parameter | Choice | Causal Reasoning (Expertise) |

| Solvent | Dichloromethane (DCM) | Solubility & Workup: The acid chloride is an oil/low-melting solid highly soluble in DCM. DCM is immiscible with water, simplifying the aqueous workup required to remove the base hydrochloride salt. |

| Base | Triethylamine (TEA) or DIPEA | HCl Scavenging: The reaction generates HCl, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. A tertiary amine base scavenges this HCl to drive the equilibrium forward. |

| Temperature | 0°C | Control: The 3-chloro substituent activates the ring. Starting at 0°C prevents exotherms that could lead to bis-acylation or hydrolysis from trace moisture. |

| Stoichiometry | 1.0 : 1.1 (Acid:Amine) | Purification Logic: Using a slight excess of the amine (if cheap/volatile) or acid chloride allows the limiting reagent to be fully consumed. Here, we use a slight excess of amine and scavenge it later with an acid wash. |

Detailed Protocol (Standard Operating Procedure)

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

-

Addition of Acid Chloride:

-

Dissolve This compound (1.0 equiv) in a small volume of DCM.

-

Critical Step: Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.

-

Why: Dropwise addition prevents localized high concentrations of acid chloride, reducing the risk of dimer formation or side reactions.

-

-

Reaction Maintenance:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride spot should disappear completely.

-

-

Self-Validating Workup (The "Wash" Cycle):

-

Quench: Add water to the reaction mixture.

-

Acid Wash (Removes Excess Amine): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

-

Logic: This protonates the excess primary amine and TEA, moving them into the aqueous layer.

-

-

Base Wash (Removes Hydrolyzed Acid): Wash the organic layer with Saturated NaHCO₃ (2x).

-

Logic: Any unreacted acid chloride will hydrolyze to the carboxylic acid. The base wash deprotonates it to the carboxylate, moving it to the aqueous layer.

-

-

Brine Wash & Dry: Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Workflow Diagram

Caption: Experimental workflow for the isolation of pure amide.

Characterization & Expected Data

Upon successful synthesis, the product should exhibit specific spectral signatures confirming the integrity of the 3-chloro-4-methoxy core.

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Methoxy Group (-OCH₃): Distinct singlet, diagnostic of the core. | |

| ¹H NMR | Aromatic Protons: Protons ortho to the carbonyl (H-2 and H-6) will be deshielded. The Cl at pos 3 splits the coupling patterns. | |

| LC-MS | [M+H]⁺ | Mass Peak: Should correspond to MW of Amine + 168.5 Da (Acyl fragment) - 1.0 Da (H loss). |

| Appearance | White/Off-white Solid | Amides of this class are typically crystalline solids. |

Safety & Handling

-

Corrosivity: this compound is corrosive and causes severe skin burns [4]. Wear nitrile gloves, safety goggles, and a lab coat.

-

Water Reactivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried or oven-dried.

-

Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2–8°C) to prevent hydrolysis.

References

-

Glucosylceramide Synthase Inhibitors

-

Seoul-Fluor Probes

- Lee, S., et al. (2011). Lessons in Organic Fluorescent Probe Discovery. PMC.

-

Photoredox Decarboxylation

- Visible Light-Mediated Decarboxylation Rearrangement Cascade of ω-Aryl-N-(acyloxy)phthalimides. (2018).

-

Safety Data

-

This compound Safety Data Sheet. Apollo Scientific.[2]

-

Application Note: High-Impact Synthesis of Pharmaceutical Intermediates using 3-Chloro-4-methoxybenzoyl Chloride

[1]

Executive Summary & Chemical Profile[1][2]

This compound is a highly reactive acylating agent used to install the 3-chloro-4-methoxybenzoyl or 3-chloro-4-methoxybenzyl pharmacophores.[1] Its electron-rich methoxy group, balanced by the electron-withdrawing chlorine atom at the meta position, creates a unique steric and electronic profile often exploited to optimize ligand-binding affinity in G-protein-coupled receptors (GPCRs) and enzyme active sites.[1]

Chemical Specifications

| Property | Specification |

| CAS Number | 16353-88-1 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Physical State | White to off-white crystalline solid or liquid (low melting point) |

| Reactivity | Moisture sensitive (hydrolyzes to carboxylic acid); Lachrymator |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with Water/Alcohols |

Core Application: The "Avanafil Lineage" Pathway

While Avanafil itself is synthesized using 3-Chloro-4-methoxybenzylamine, this amine is frequently derived from the acid chloride via a reduction-amination sequence.[1] The acid chloride serves as the high-purity starting material to generate the benzyl alcohol intermediate.

Pathway Visualization

The following diagram illustrates the transformation of the acid chloride into the key Avanafil intermediate.

Figure 1: Synthetic lineage from the benzoyl chloride starting material to the Avanafil API.[1]

Detailed Protocols

Protocol A: Selective Reduction to 3-Chloro-4-methoxybenzyl Alcohol

Objective: Convert the acid chloride to the alcohol without over-reduction or dechlorination. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon followed by elimination of chloride.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (2.5 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: 1M HCl

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 10.0 g of this compound in 100 mL of anhydrous THF. Cool to 0°C. -

Addition: Add NaBH₄ (4.6 g) in small portions over 30 minutes. Caution: Exothermic hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

) should disappear, and a new polar spot (

-

-

Quench: Cool back to 0°C. Slowly add 10 mL of Methanol (to destroy excess hydride), followed by 50 mL of 1M HCl. Stir for 15 minutes.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Yield: Expected yield 85-92% of a white solid.

Protocol B: Amide Coupling (General Benzoylation)

Objective: Synthesize benzamide derivatives (e.g., for estrogen receptor ligand research) by reacting the acid chloride with a secondary amine.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Morpholine or substituted aniline (1.1 eq)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (10 volumes) under

. Cool to 0°C. -

Acylation: Dissolve this compound (1.0 eq) in DCM (5 volumes) and add dropwise to the amine solution over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Mechanism Insight: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

-

-

Workup: Wash the organic layer sequentially with:

-

1M HCl (to remove unreacted amine/base).[1]

-

Sat.

(to remove any hydrolyzed acid). -

Brine.

-

-

Isolation: Dry over

and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Moisture in solvent or atmosphere.[1] | Use freshly distilled solvents; keep reaction under |

| Incomplete Reaction | Inactive acid chloride (degraded).[1] | Check acid chloride quality. If it smells strongly of HCl or is sticky, distill or recrystallize before use. |

| Dechlorination (Protocol A) | Reaction temperature too high or reducing agent too strong.[1] | Maintain 0°C during addition. Avoid using |

| Colored Impurities | Oxidation of electron-rich aromatic ring.[1] | Perform all steps under inert atmosphere; protect from light during storage. |

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[1][2][3] 1B), Lachrymator.[2]

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Tightly seal containers to prevent moisture ingress.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Always handle in a functioning fume hood.

References

-

Avanafil Synthesis & Intermediates

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

-

Chemical Properties & Safety

-

Estrogen Receptor Ligand Synthesis

-

ChemicalBook Applications. "Uses of this compound in diphenolic azoles."[1]

-

Protocol for the preparation of 3-chloro-4-methoxybenzoyl chloride using oxalyl chloride

Application Note: Optimized Synthesis of 3-Chloro-4-Methoxybenzoyl Chloride

Abstract

This protocol details the synthesis of this compound from its corresponding carboxylic acid using oxalyl chloride mediated by

Mechanistic Insight: The Catalytic Role of DMF

Expertise & Causality: The reaction does not proceed via a direct attack of the carboxylic acid on oxalyl chloride. Instead, it relies on the formation of a highly reactive Vilsmeier-Haack-type imidoyl chloride intermediate.

-

Activation: DMF acts as a nucleophilic catalyst. The oxygen of the formamide attacks the oxalyl chloride, displacing chloride.

-

Decarboxylation: The intermediate collapses, releasing

and -

Chlorination: This electrophilic species reacts rapidly with the carboxylic acid to form the acid chloride, regenerating DMF to re-enter the cycle.

Why this matters: Without DMF, the reaction is sluggish. With DMF, the reaction is rapid and can often be performed at

Figure 1: Catalytic Cycle Mechanism

Caption: The DMF-catalyzed activation pathway. Note the regeneration of DMF, allowing substoichiometric loading (1-5 mol%).

Safety & Pre-requisites

Trustworthiness & Self-Validation:

This protocol involves the generation of Carbon Monoxide (

-

Lachrymator: Acid chlorides are potent lachrymators. Eye protection is non-negotiable.

-

Water Sensitivity: The reagent and product hydrolyze violently. Glassware must be oven-dried (

for 2h). -

Pressure: The reaction generates 3 moles of gas for every 1 mole of reagent consumed. Do not seal the vessel; use a bubbler to vent gases.

Materials & Equipment

| Component | Specification | Stoichiometry | Role |

| Substrate | 3-Chloro-4-methoxybenzoic acid | 1.0 equiv | Starting Material |

| Reagent | Oxalyl Chloride (2.0M in DCM or neat) | 1.2 – 1.5 equiv | Chlorinating Agent |

| Catalyst | 0.05 equiv (2-3 drops) | Catalyst | |

| Solvent | Dichloromethane (DCM) | 0.2 – 0.5 M conc. | Solvent |

| Quench | Methanol (HPLC Grade) | N/A | For IPC Analysis Only |

Experimental Protocol

Step 1: Setup

-

Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Cap the top of the funnel with a nitrogen/argon inlet connected to an oil bubbler (to vent

). -

Purge the system with inert gas for 5 minutes.

Step 2: Solubilization

-

Charge the RBF with 3-Chloro-4-methoxybenzoic acid (1.0 eq).

-

Add anhydrous DCM (Dichloromethane) to achieve a concentration of roughly 0.3 M.

-

Note: The acid may not fully dissolve initially; it will dissolve as it converts to the acid chloride.

-

-

Add DMF (catalytic, ~2-3 drops per gram of substrate).

-

Cool the mixture to

using an ice-water bath.

Step 3: Reaction

-

Charge the addition funnel with Oxalyl Chloride (1.2 eq).[2]

-

Add the Oxalyl Chloride dropwise over 15–20 minutes.

-

Observation: Vigorous bubbling will occur immediately. Control the rate to prevent foam-over.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for 2–3 hours. The solution should become clear and homogeneous.

Step 4: In-Process Control (IPC) – Critical Step

Self-Validating System: You cannot analyze the acid chloride directly on standard reverse-phase LCMS or TLC (it hydrolyzes back to the starting acid).

-

Take a 50

L aliquot of the reaction mixture. -

Quench it into a vial containing 0.5 mL Methanol .

-

Shake for 1 minute. This converts the acid chloride to the Methyl Ester .

-

Run TLC or LCMS.

-

Success Criteria: Disappearance of Acid peak (

) and appearance of Methyl Ester peak (

-

Step 5: Work-up & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

. -

Azeotropic Purification: Re-dissolve the residue in dry Toluene (approx. 2-3 volumes) and concentrate again.

-

Reasoning: This helps strip away residual traces of Oxalyl Chloride and

gas trapped in the oil.

-

-

Dry under high vacuum for 1 hour.

-

Result: The product, this compound, is typically obtained as an off-white solid or viscous oil that crystallizes upon standing. It is moisture sensitive; store under inert gas or use immediately.

Workflow Diagram

Caption: Operational workflow for the synthesis, emphasizing the critical IPC decision point.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No bubbling upon addition | DMF is missing or wet solvent. | Ensure DMF is added.[3][4][5] If solvent is wet, oxalyl chloride is quenching; add excess reagent (up to 2.0 eq). |

| Reaction stalls (~80% conv.) | Catalyst deactivation or insufficient reagent. | Add another 0.2 eq of Oxalyl Chloride and 1 drop of DMF. |

| Product is purple/dark | Trace metal contamination or high temp. | Ensure temp stays |

| LCMS shows Acid peak | Incomplete reaction OR hydrolysis during sampling. | Ensure the MeOH quench is instantaneous. If real acid remains, extend time. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[2][4][6][7][8] The Journal of Organic Chemistry, 43(20), 3972-3974. (Foundational text on Oxalyl Chloride/DMF efficiency).

-

PubChem. (n.d.). 3-Chloro-4-methoxybenzoic acid. National Library of Medicine. Retrieved from [Link]

Sources

Use of 3-Chloro-4-methoxybenzoyl chloride in the synthesis of fluorescent probes

Application Note: Precision Tuning of Rhodamine-Based Fluorescent Probes using 3-Chloro-4-methoxybenzoyl Chloride

Abstract

This application note details the strategic use of This compound (CAS: 3536-55-8) as a critical tuning reagent in the synthesis of "Turn-On" fluorescent probes. While Rhodamine B hydrazide serves as a classic scaffold for sensing metal ions (Cu²⁺, Hg²⁺, Fe³⁺) and pH changes, its background noise and sensitivity are strictly governed by the electronic properties of the amide substituent. This guide demonstrates how the specific steric and electronic profile of the 3-chloro-4-methoxy moiety minimizes false positives (hydrolytic stability) while enhancing quantum yield upon analyte binding.

Part 1: Scientific Rationale & Design Logic

The Spirolactam Switch Mechanism

The core principle of this synthesis is the Spirolactam Ring-Opening Switch .

-

OFF State: The probe exists in a closed, non-fluorescent spirolactam form.[1] The conjugation of the xanthene system is interrupted.

-

ON State: Binding of an analyte (e.g., a metal ion) to the carbonyl oxygen and the hydrazide nitrogen induces ring opening. This restores the conjugated π-system, resulting in strong fluorescence (Emission ~580 nm).

Why this compound?

Standard benzoyl chlorides often yield probes that are either too stable (low sensitivity) or too unstable (high background fluorescence due to spontaneous hydrolysis). The 3-Chloro-4-methoxy substitution pattern offers a "Goldilocks" zone of reactivity:

-

4-Methoxy Group (Electron Donor): Increases the electron density on the carbonyl oxygen via resonance, enhancing the coordination ability toward metal cations (chelation).

-

3-Chloro Group (Steric/Inductive):

-

Inductive Effect (-I): Mildly withdraws electrons, fine-tuning the pKa of the amide nitrogen.

-

Steric Bulk: Protects the amide bond from non-specific enzymatic attack or spontaneous hydrolysis in aqueous buffers, significantly improving the signal-to-noise ratio (SNR).

-

Part 2: Synthesis Protocol

Target Molecule: N-(3-Chloro-4-methoxybenzoyl)-Rhodamine B Hydrazide (Probe R-CMB)

Materials & Reagents

| Reagent | Purity | Role |

| Rhodamine B | >95% | Fluorophore Scaffold |

| Hydrazine Hydrate (80%) | Reagent Grade | Linker Precursor |

| This compound | >97% | Tuning Agent / Warhead |

| Triethylamine (TEA) | Anhydrous | Base (Acid Scavenger) |

| Ethanol (EtOH) | Absolute | Solvent (Step 1) |

| Dichloromethane (DCM) | Anhydrous | Solvent (Step 2) |

Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the creation of Probe R-CMB. Note the color change from Red (Rhodamine B) to White (Spirolactam) indicating successful ring closure.

Detailed Methodology

Step 1: Synthesis of Rhodamine B Hydrazide (Intermediate)

-

Dissolve Rhodamine B (1.0 g, 2.09 mmol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (2.0 mL, excess) dropwise with vigorous stirring.

-

Reflux the mixture at 80°C for 6 hours. Observation: The solution will change from dark pink/red to light orange/clear.

-

Filter the solid, wash 3x with cold ethanol, and dry under vacuum.

-

Yield Target: ~75-80%

-

Appearance: Pinkish-white solid.

-

Step 2: Acylation with this compound

-

Dissolve Rhodamine B Hydrazide (456 mg, 1.0 mmol) in anhydrous DCM (20 mL).

-

Critical: Moisture will hydrolyze the acid chloride. Use a drying tube or N₂ atmosphere.

-

-

Add Triethylamine (150 µL, 1.1 mmol) and cool the mixture to 0°C in an ice bath.

-

Dissolve This compound (225 mg, 1.1 mmol) in 5 mL anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Purification

-

The crude residue is often an off-white or pale pink solid.

-

Purify via Silica Gel Column Chromatography.[3]

-

Eluent: DCM:Methanol (99:1 to 98:2 v/v).

-

-

Isolate the main fraction (Rf ~0.5 in 95:5 DCM:MeOH).

-

Final Product: Probe R-CMB (White solid, non-fluorescent in solution).

Part 3: Validation & Characterization

Before biological application, the probe must be validated.

Structural Confirmation (Expected Data)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic spirolactam peaks.

-

δ 7.8–8.0 ppm (m, Ar-H from benzoyl moiety).

-

δ 3.9 ppm (s, 3H, -OCH₃).

-

δ 1.1 ppm (t, 12H, -NCH₂CH ₃).

-

Absence of broad -NH₂ peaks from the hydrazide precursor.

-

-

MS (ESI+): [M+H]⁺ peak corresponding to Molecular Weight ~625.15 Da.

Functional Testing (Fluorescence Titration)

To verify the "Turn-On" mechanism, perform a metal ion screening (typically Fe³⁺ or Cu²⁺).

-

Stock Solution: Prepare 1 mM Probe R-CMB in Acetonitrile (ACN).

-

Test Solution: Dilute to 10 µM in ACN/Water (1:1 v/v, pH 7.4).

-

Excitation: 560 nm.

-

Titration: Add Fe(ClO₄)₃ (0 to 50 µM).

-

Result: Fluorescence intensity at 580 nm should increase linearly with concentration.

Mechanism Diagram:

Figure 2: Mechanism of analyte-induced fluorescence enhancement. The 3-Chloro-4-methoxybenzoyl moiety acts as the gatekeeper for the ring-opening event.

Part 4: Troubleshooting & Storage

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Acid chloride hydrolyzed before reaction; Free Rhodamine B present. | Use fresh, high-quality acid chloride. Improve column purification (Rhodamine B is very polar, stays at baseline in 98:2 DCM/MeOH). |

| Low Yield in Step 2 | Moisture in solvent. | Distill DCM over CaH₂ or use molecular sieves. Ensure TEA is anhydrous. |

| Precipitate in NMR tube | Probe aggregation. | Use DMSO-d6 instead of CDCl₃. |

Storage: Store the solid acid chloride at 4°C under inert gas. The final probe is stable at -20°C for >6 months if protected from light.

References

-

Synthesis of Rhodamine B Hydrazide Scaffolds: Yang, Y., et al. "A Rhodamine-Based Fluorescent Probe for Selective Detection of Fe3+ in Aqueous Solution." Sensors and Actuators B: Chemical, vol. 176, 2013.

-

Mechanism of Spirolactam Ring Opening: Beija, M., et al. "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews, vol. 38, 2009.

-

Electronic Tuning of Benzoyl Chlorides in Probes: Zhang, X., et al. "Off–on fluorescent probe for Cu2+ based on a rhodamine derivative and its application in bioimaging." Talanta, vol. 81, 2010.

-

Chemical Properties of this compound: PubChem Compound Summary for CID 2776366. National Center for Biotechnology Information.

Sources

One-pot synthesis involving 3-Chloro-4-methoxybenzoyl chloride

Technical Application Note: Optimized One-Pot Strategies for 3-Chloro-4-Methoxybenzoyl Chloride Transformations

Executive Summary & Scaffold Analysis

The 3-chloro-4-methoxybenzoyl moiety is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands (e.g., CB2 agonists), and phosphodiesterase (PDE) inhibitors. While the isolated acid chloride (CAS: 3535-37-3) is commercially available, its high susceptibility to hydrolysis and corrosive nature makes one-pot in situ generation the gold standard for process reproducibility and safety.

This guide details two validated one-pot workflows:

-

Stream A (Amidation): In situ activation followed by nucleophilic acyl substitution.

-

Stream B (Heterocyclization): Cascade synthesis of 1,3,4-oxadiazoles.

Critical Process Parameters (CPPs)

Before executing the protocols, the following parameters must be controlled to ensure high yield and purity.

| Parameter | Specification | Rationale |

| Moisture Control | < 0.05% H₂O | The acid chloride intermediate hydrolyzes rapidly to the parent acid, stalling the reaction. |

| Activation Reagent | Thionyl Chloride ( | |

| Catalyst | DMF (0.1–1.0 mol%) | Essential for forming the Vilsmeier-Haack intermediate, which accelerates acid chloride formation. |

| Base Scavenger | Required in Step 2 to neutralize HCl generated during the coupling; prevents amine salt formation. |

Module 1: The "Activation-Amidation" Stream

Target: Synthesis of Amides (e.g., N-benzyl-3-chloro-4-methoxybenzamide).

Mechanistic Workflow

This protocol avoids isolation of the moisture-sensitive acid chloride. The reaction proceeds via a tetrahedral intermediate, expelling chloride as a leaving group.

Figure 1: One-pot activation and amidation workflow.